molecular formula C8H15NS B13109613 1-(Piperidin-1-yl)propane-1-thione CAS No. 5309-95-5

1-(Piperidin-1-yl)propane-1-thione

Cat. No.: B13109613
CAS No.: 5309-95-5
M. Wt: 157.28 g/mol
InChI Key: CUURCVRZUVWICM-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)propane-1-thione is an organic compound that features a piperidine ring attached to a propane-1-thione moiety Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds The thione group, characterized by a sulfur atom double-bonded to a carbon atom, adds unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-1-yl)propane-1-thione can be synthesized through several methods. One common approach involves the reaction of piperidine with a suitable thioester or thioketone under controlled conditions. For instance, the reaction between piperidine and 1-chloropropane-1-thione in the presence of a base such as sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of solvent-free or green chemistry approaches is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)propane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidin-1-yl)propane-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)propane-1-thione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-1-yl)propane-1-thione is unique due to the combination of the piperidine ring and the thione group, which imparts distinct chemical and biological properties.

Biological Activity

1-(Piperidin-1-yl)propane-1-thione, also known by its CAS number 5309-95-5, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that illustrate its biological significance.

Molecular Formula: C7H14N1S1
Molecular Weight: 158.26 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and anticancer properties. The compound is believed to interact with specific biological targets, leading to significant physiological effects.

Antimicrobial Activity

Research indicates that thione derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi, including resistant strains of Candida auris. The mechanism often involves disruption of microbial cell membranes and inhibition of metabolic pathways critical for microbial survival .

Anticancer Potential

The anticancer activity of thiones is another area of interest. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For example, compounds derived from piperidine have been shown to inhibit key enzymes involved in cancer cell proliferation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
  • Membrane Disruption: It may disrupt microbial membranes, leading to cell lysis.
  • Apoptosis Induction: The compound could activate apoptotic pathways in cancer cells, promoting programmed cell death.

Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of piperidine derivatives demonstrated that certain thiones exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against Candida auris. The study concluded that these compounds could serve as potential antifungal agents due to their ability to disrupt fungal cell membranes and induce apoptosis .

Study 2: Anticancer Activity

In another study, derivatives of piperidine were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings suggest that this compound could be a valuable lead compound for developing new anticancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition, apoptosis induction
Piperidine derivative AHighModerateMembrane disruption
Piperidine derivative BLowHighApoptosis induction

Properties

CAS No.

5309-95-5

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

1-piperidin-1-ylpropane-1-thione

InChI

InChI=1S/C8H15NS/c1-2-8(10)9-6-4-3-5-7-9/h2-7H2,1H3

InChI Key

CUURCVRZUVWICM-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)N1CCCCC1

Origin of Product

United States

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